2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is a chemical compound with a complex structure that includes bromine, chlorine, hydroxyl, and methyl groups attached to a naphthalene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthalene derivative, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts are used to ensure the selective addition of bromine, chlorine, hydroxyl, and methyl groups to the naphthalene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups play a crucial role in its reactivity and biological activity. It may act by inhibiting specific enzymes or interacting with cellular components, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-8-hydroxy-1,4-naphthoquinone
- 2-Bromo-8-hydroxy-6-methylnaphthalene-1,4-dione
- 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
Uniqueness
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is unique due to the specific combination of bromine, chlorine, hydroxyl, and methyl groups on the naphthalene-1,4-dione core
Properties
CAS No. |
52431-63-7 |
---|---|
Molecular Formula |
C11H6BrClO3 |
Molecular Weight |
301.52 g/mol |
IUPAC Name |
2-bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H6BrClO3/c1-4-2-6(14)9-8(10(4)13)7(15)3-5(12)11(9)16/h2-3,14H,1H3 |
InChI Key |
CKIKIIYEOMLENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C=C(C2=O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.